molecular formula C24H23F3N4O3 B2981741 5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one CAS No. 1005297-05-1

5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2981741
CAS No.: 1005297-05-1
M. Wt: 472.468
InChI Key: PIPCVKDJRKQBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a methoxy group at position 5, a 4-methylphenyl group at position 2, and a piperazine-carbonyl moiety linked to a 3-(trifluoromethyl)phenyl group at position 4. This structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which may enhance its pharmacological profile by balancing lipophilicity and metabolic stability.

Properties

IUPAC Name

5-methoxy-2-(4-methylphenyl)-6-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O3/c1-16-6-8-18(9-7-16)31-21(32)15-20(34-2)22(28-31)23(33)30-12-10-29(11-13-30)19-5-3-4-17(14-19)24(25,26)27/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPCVKDJRKQBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyridazinone core and the subsequent introduction of the piperazine and trifluoromethylphenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the carbonyl group may yield the corresponding alcohol.

Scientific Research Applications

5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyridazinone Derivatives

A. 4-Chloro-5-(Methylamino)-2-[3-(Trifluoromethyl)phenyl]-2,3-Dihydropyridazin-3-One (T3D3893)

  • Key Differences: Position 5: Methylamino and chlorine substituents (vs. methoxy in the target compound). Position 6: No piperazine-carbonyl group (simpler structure).
  • Implications: The absence of the piperazine-carbonyl moiety reduces molecular complexity but limits interactions with targets requiring extended binding pockets.

B. 6-Phenyl-2-[3-(4-Substituted-Piperazine-1-yl)Propyl]Pyridazin-3(2H)-one

  • Key Differences :
    • Piperazine is linked via a propyl chain (vs. direct carbonyl linkage in the target compound).
    • Lacks the 3-(trifluoromethyl)phenyl group.
  • Implications :
    • The propyl spacer may reduce steric hindrance, improving conformational flexibility for receptor binding. However, the trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance, critical for CNS-targeting drugs .

A. Pyrazoline Derivatives (e.g., 1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Methoxyphenyl)-2-Pyrazoline)

  • Structural Contrasts: Pyrazoline core (vs. dihydropyridazinone) with alkoxyphenyl substituents.
  • Pharmacological Insights: Pyrazolines exhibit antitumor and antidepressant activities due to planar heterocyclic cores. The dihydropyridazinone scaffold in the target compound may offer superior enzyme inhibition (e.g., phosphodiesterases) due to its electron-deficient nature .

B. Pyridazinone-Based Pesticides (e.g., Pyrazon)

  • Functional Differences: Simpler substituents (e.g., chlorine, amino groups) in pyrazon vs. complex piperazine-trifluoromethyl motifs in the target compound.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds
Compound Name Core Structure Substituents at Key Positions Molecular Weight (g/mol) Reported Bioactivity
Target Compound Dihydropyridazinone 5-OCH₃, 6-piperazine-CF₃Ph ~500 (estimated) N/A (Theoretical)
4-Chloro-5-(methylamino)-2-[3-CF₃Ph]-dihydropyridazinone Dihydropyridazinone 5-NHCH₃/Cl, 2-CF₃Ph 356 (C₁₇H₁₂ClF₃N₃O) Pesticidal/Herbicidal
6-Phenyl-2-[3-(piperazinyl)propyl]pyridazinone Pyridazinone 6-propyl-piperazine ~380 (estimated) Anticancer
1-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-2-pyrazoline Pyrazoline 5-4-OCH₃Ph, 3-Ph 356 (C₂₄H₂₄N₂O) Antitumor

Research Findings and Implications

  • Structural Advantages of the Target Compound: The trifluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs. The piperazine-carbonyl linkage may improve binding to serotonin or dopamine receptors, as seen in related psychotropic agents .
  • Limitations: Synthetic complexity (multiple steps, low yields) compared to simpler pyrazolines or pyridazinones . Limited direct pharmacological data; inferences are based on structurally related compounds.

Biological Activity

The compound 5-methoxy-2-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H28F3N3O3C_{26}H_{28}F_{3}N_{3}O_{3}, with a molecular weight of approximately 487.52 g/mol. The structure features a dihydropyridazinone core, which is known for its diverse biological activities.

Research indicates that compounds with similar structures often exhibit activities such as:

  • Antidepressant Effects : Compounds featuring piperazine moieties are frequently associated with serotonergic modulation, which may contribute to their antidepressant properties.
  • Anticancer Activity : The presence of trifluoromethyl and methoxy groups can enhance lipophilicity and bioavailability, potentially leading to improved anticancer effects through apoptosis induction in cancer cells.
  • Anticonvulsant Properties : Dihydropyridazinones have been studied for their anticonvulsant effects, likely due to modulation of neurotransmitter systems.

Biological Activity Overview

The following table summarizes key biological activities reported for the compound and related analogs:

Biological Activity Mechanism Reference
AntidepressantSerotonin reuptake inhibition
AnticancerInduction of apoptosis in tumor cells
AnticonvulsantModulation of GABAergic transmission

Antidepressant Activity

A study investigating the serotonergic activity of similar compounds showed that modifications in the piperazine ring could enhance antidepressant effects. The compound's structural features suggest it may interact with serotonin receptors, thus warranting further investigation into its potential as an antidepressant agent.

Anticancer Studies

Research involving derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, one study reported that a related dihydropyridazinone exhibited an IC50 value lower than that of doxorubicin in A-431 and Jurkat cell lines, indicating promising anticancer properties . The mechanism was attributed to the activation of apoptotic pathways mediated by mitochondrial dysfunction.

Anticonvulsant Effects

In a pharmacological assessment, compounds with similar frameworks showed efficacy in reducing seizure activity in animal models. The dihydropyridazinone structure appears to influence GABA receptor activity, contributing to its anticonvulsant properties .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : A multi-step synthesis approach is required, focusing on regioselectivity and functional group compatibility. Critical steps include:

  • Piperazine-carboxylation : Use carbodiimide coupling agents (e.g., DCC) to attach the piperazine moiety to the dihydropyridazinone core .
  • Heterocyclic ring formation : Optimize cyclocondensation of hydrazine derivatives with ketones in ethanol under reflux .
  • Purification : Employ normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate intermediates .
    • Table 1 : Synthetic Steps and Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationEthanol, reflux, 12h65–78≥95%
Piperazine couplingDCM, DCC, RT, 24h45–60≥90%

Q. Which spectroscopic methods are most effective for structural characterization?

  • 1H NMR : Resolve aromatic protons and trifluoromethyl groups (δ 7.2–8.1 ppm for aryl; δ -60 ppm for CF₃ in ¹⁹F NMR) .
  • X-ray crystallography : Confirm stereochemistry and piperazine-carbonyldihydropyridazinone conformation (e.g., C–H···O interactions) .
  • HPLC-MS : Verify molecular weight (e.g., [M+H⁺] = 528.2) and purity (>98%) .

Q. How is preliminary pharmacological screening conducted for this compound?

  • In vitro assays :

  • Antifungal : Test against Candida albicans using broth microdilution (MIC ≤ 16 µg/mL indicates potential) .
  • Enzyme inhibition : Screen against 14α-demethylase (CYP51) via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can synthetic yields be improved for the piperazine-carbonyldihydropyridazinone core?

  • Optimization Strategies :

  • Solvent effects : Replace ethanol with DMF to enhance solubility of polar intermediates .
  • Catalysis : Use DMAP to accelerate carbodiimide-mediated couplings .
  • Computational design : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error .

Q. What computational methods predict the compound’s bioactivity against fungal targets?

  • Molecular docking : Use AutoDock Vina to model interactions with CYP51 (PDB:3LD6). Key findings:

  • Hydrogen bonding : Methoxy group with Tyr118 (ΔG = -9.2 kcal/mol) .
  • Hydrophobic interactions : Trifluoromethylphenyl with Leu121 .
    • MD simulations : Validate binding stability over 100 ns (RMSD < 2.0 Å) .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

  • Strategies :

  • Dose-response profiling : Test IC₅₀ values across 3–5 log concentrations to identify off-target effects .
  • Metabolite analysis : Use LC-MS to detect phase I/II metabolites in plasma .
  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing CF₃ with Cl) to establish SAR .

Q. What crystallographic challenges arise in resolving the compound’s 3D structure?

  • Key Issues :

  • Disorder in piperazine ring : Mitigate via slow evaporation crystallization (e.g., ethyl acetate/hexane) .
  • Weak diffraction : Use synchrotron radiation (λ = 0.7 Å) for small crystals (<0.1 mm) .

Data Contradiction Analysis

Q. Why do some studies report antifungal activity while others show antibacterial effects?

  • Hypothesis : The compound may target conserved enzymatic sites (e.g., CYP51 in fungi vs. DNA gyrase in bacteria).
  • Testing :

  • Enzyme-specific assays : Compare inhibition of CYP51 and E. coli gyrase .
  • Gene knockout models : Use S. cerevisiae ΔCYP51 strains to confirm target specificity .

Methodological Resources

  • Synthetic protocols : Refer to hydrazine-cyclocondensation in ethanol and carbodiimide couplings .
  • Computational tools : ICReDD’s reaction path search methods for optimizing synthetic routes .
  • Crystallography : CCDC deposition guidelines for disordered structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.